molecular formula C20H25NO2 B291298 2-ethyl-N-(2-phenoxyphenyl)hexanamide

2-ethyl-N-(2-phenoxyphenyl)hexanamide

Cat. No. B291298
M. Wt: 311.4 g/mol
InChI Key: DPLUFPPWDYGXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(2-phenoxyphenyl)hexanamide, also known as A835868, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and has a molecular weight of 357.5 g/mol.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-phenoxyphenyl)hexanamide involves binding to the CB2 receptor and modulating the immune response. This compound has been found to have a high selectivity for the CB2 receptor and does not bind to the CB1 receptor, which is primarily expressed in the central nervous system. Therefore, it does not cause the psychoactive effects associated with cannabis use.
Biochemical and Physiological Effects:
2-ethyl-N-(2-phenoxyphenyl)hexanamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of inflammatory and autoimmune diseases. Additionally, it has been found to reduce pain and improve motor function in animal models of multiple sclerosis and neuropathic pain. These effects are believed to be mediated through the modulation of the immune response by the CB2 receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-ethyl-N-(2-phenoxyphenyl)hexanamide in lab experiments is its high selectivity for the CB2 receptor. This allows for the specific modulation of the immune response without affecting the central nervous system. Additionally, this compound has a high affinity for the CB2 receptor, which allows for a lower dosage to be used in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 2-ethyl-N-(2-phenoxyphenyl)hexanamide. One direction is to investigate its potential use in treating various inflammatory and autoimmune diseases in humans. Additionally, further research can be done to understand the mechanism of action of this compound and its effects on the immune response. Furthermore, the development of new analogs of this compound with improved solubility and selectivity for the CB2 receptor can lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-ethyl-N-(2-phenoxyphenyl)hexanamide involves the reaction of 2-phenoxybenzoyl chloride with 2-ethylhexylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at room temperature. After the reaction, the product is purified by column chromatography to obtain a pure compound with a high yield.

Scientific Research Applications

2-ethyl-N-(2-phenoxyphenyl)hexanamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have a high affinity for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells. This receptor plays a crucial role in modulating the immune response and reducing inflammation. Therefore, 2-ethyl-N-(2-phenoxyphenyl)hexanamide has been investigated for its potential use in treating various inflammatory and autoimmune diseases.

properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

2-ethyl-N-(2-phenoxyphenyl)hexanamide

InChI

InChI=1S/C20H25NO2/c1-3-5-11-16(4-2)20(22)21-18-14-9-10-15-19(18)23-17-12-7-6-8-13-17/h6-10,12-16H,3-5,11H2,1-2H3,(H,21,22)

InChI Key

DPLUFPPWDYGXNB-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1OC2=CC=CC=C2

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

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